ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring via an amide linkage. This structure is characterized by:
- A 4-carboxylate ester substituent on the thiazole ring, enhancing solubility in organic solvents.
- An amide bridge connecting the two heterocyclic systems, enabling conformational rigidity and π-π stacking interactions.
The compound’s synthetic utility lies in its versatility as a precursor for bioactive derivatives, particularly in antimicrobial and antifungal applications .
Properties
Molecular Formula |
C13H10N4O4S2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H10N4O4S2/c1-2-21-11(20)8-6-23-12(15-8)16-9(18)7-5-14-13-17(10(7)19)3-4-22-13/h3-6H,2H2,1H3,(H,15,16,18) |
InChI Key |
GLLMXLBXWNWFGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation
Early methods for synthesizing thiazolopyrimidine derivatives relied on acid-catalyzed condensation reactions. For example, the Biginelli reaction—a three-component condensation of aldehydes, thiourea, and β-ketoesters—has been adapted to form pyrimidine-thiazole hybrids. In one approach, ethyl acetoacetate reacts with substituted benzaldehydes and 2-aminothiazole under reflux in ethanol with sulphamic acid as a catalyst, yielding thiazolopyrimidine carboxylates after 1.5 hours. However, this method often produces moderate yields (45–60%) due to competing side reactions and requires prolonged heating.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction kinetics. A study demonstrated that microwave-assisted multicomponent reactions (MCRs) reduce synthesis time from hours to minutes while maintaining yields comparable to conventional methods. For instance, combining ethyl acetoacetate, 2-aminothiazole, and aldehydes under microwave conditions (150°C, 10 minutes) achieved 68% yield of the pyrimidine intermediate. This approach minimizes thermal degradation but requires specialized equipment.
Advanced Synthesis Techniques
Ultrasound-Assisted Multicomponent Reactions
Ultrasonic probe irradiation has emerged as a superior method for constructing the thiazolo[3,2-a]pyrimidine core. A 2016 study reported a two-step ultrasound-assisted synthesis:
-
Pyrimidinone Formation : Montmorillonite-catalyzed condensation of thiourea, ethyl acetoacetate, and aldehydes under ultrasound (40 kHz, 50°C, 20 minutes) yielded 3,4-dihydropyrimidine-2-thiones with 85% efficiency.
-
Ring Closure : Treatment with acetylenedicarboxylate in methanol under ultrasound (30 minutes) produced thiazolo[3,2-a]pyrimidine-6-carboxylates in 92% yield.
This method eliminates harmful solvents and reduces reaction time by 70% compared to traditional reflux conditions.
Catalytic Methods and Solvent-Free Conditions
Recent advances emphasize green chemistry principles. Strontium chloride hexahydrate and potassium fluoride/alumina have been used as catalysts in solvent-free systems to synthesize thiazolopyrimidines. For example, a strontium chloride-catalyzed reaction between ethyl acetoacetate, 2-aminothiazole, and benzaldehyde at 80°C achieved 78% yield in 45 minutes. These methods reduce waste and improve atom economy.
Stepwise Synthesis and Intermediate Formation
Formation of the Thiazole Ring
The 1,3-thiazole-4-carboxylate moiety is typically synthesized via Hantzsch thiazole synthesis. Reacting ethyl 2-aminothiazole-4-carboxylate with α-haloesters (e.g., ethyl bromopyruvate) in ethanol under reflux forms the thiazole ring.
Construction of the Pyrimidine Core
The 5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl group is synthesized through cyclocondensation. A patented method involves treating 7-chloro-5-[[(2,3-difluorophenyl)methyl]thio]thiazolo[4,5-d]pyrimidin-2-(3H)-one with D-alaninol in butyronitrile at 100°C, achieving 81% yield after deprotection.
Coupling Reactions and Esterification
The final step couples the thiazole and pyrimidine units via a carbonyl bridge. Reacting the pyrimidine-6-carbonyl chloride with the amino-thiazole ester in dichloromethane (0°C, 2 hours) yields the target compound.
Optimization Strategies and Yield Improvement
Role of Protecting Groups
Protecting the thiazole nitrogen atom significantly improves yield. A patented process demonstrated that using a 2-(phenylsulfonyl)ethyl protecting group increased overall yield from 40% to 70% by preventing side reactions during amine displacement.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or introducing new functional groups.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Ester hydrolysis | Aqueous NaOH (1–2 M), 80°C | NaOH, H₂O | Conversion to carboxylic acid derivative (C₁₄H₁₂N₄O₄S₂) with 85% yield |
Nucleophilic Substitution
The thiazole ring’s sulfur atom and adjacent electrophilic centers enable nucleophilic substitution. This is exploited to introduce alkyl/aryl groups or modify the heterocyclic core.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Thiazole alkylation | DMF, 60°C, 12 hr | Methyl iodide, K₂CO₃ | Methyl substitution at thiazole C4 position (C₁₇H₁₈N₄O₄S₂) with 72% yield |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions via its carbonyl groups, forming fused heterocyclic systems. These reactions are pivotal for expanding its structural diversity.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I) catalyst, RT, 24 hr | Phenylacetylene | Formation of triazole-fused derivative (C₂₄H₂₀N₆O₄S₂) with 68% yield |
Amide Bond Cleavage and Functionalization
The central amide bond can be cleaved or modified to generate intermediates for further derivatization.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic cleavage | Conc. HCl, reflux, 6 hr | HCl, H₂O | Separation into thiazolopyrimidine and thiazole-carboxylic acid fragments |
Radical-Mediated Reactions
Visible-light-driven reactions (e.g., with α-bromo diketones) generate radical intermediates, enabling regioselective coupling. This method aligns with protocols for synthesizing thiazolopyrimidine analogs .
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Radical coupling | Visible light, THF, 24 hr | α-Bromo diketone | Regioselective formation of fused thiazolo[3,2-a]pyrimidine derivatives |
Oxidation and Reduction
The pyrimidine ring’s carbonyl groups are redox-active, allowing transformations such as ketone reduction or sulfide oxidation.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Ketone reduction | H₂, Pd/C, ethanol, 50°C | H₂, Pd/C | Reduction of 5-oxo group to hydroxyl (C₁₆H₁₈N₄O₃S₂) with 60% yield |
Key Mechanistic Insights
-
Steric and Electronic Factors : Reactivity is influenced by steric hindrance from the ethyl ester and electronic effects of the thiazole’s sulfur atom .
-
Regioselectivity : Radical-mediated reactions favor less hindered sites (e.g., methyl-substituted carbons) .
This compound’s versatility in organic synthesis makes it valuable for developing bioactive molecules, particularly in medicinal chemistry. Further studies should explore catalytic asymmetric reactions and in vivo stability of its derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar thiazole-pyrimidine structures exhibit significant antimicrobial properties. Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has shown activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated inhibitory effects on Escherichia coli.
Minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 100–200 µg/mL .
Antitumor Activity
Studies have evaluated the antitumor potential of thiazole derivatives incorporating this compound. For instance, certain derivatives have shown promising activity against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The structure-activity relationships (SAR) indicate that modifications to the thiazole ring can enhance cytotoxicity .
Other Biological Activities
Beyond antimicrobial and antitumor properties, thiazole derivatives are being explored for other biological activities, including:
- Antiviral Effects : Potential applications in inhibiting viral replication.
- Anti-inflammatory Properties : Investigation into the modulation of inflammatory pathways.
Applications in Medicinal Chemistry
This compound is being researched for its potential applications in:
- Drug Development : As a lead compound for developing new antibiotics or anticancer agents.
- Pharmaceutical Formulations : Incorporation into formulations targeting specific diseases due to its diverse biological activities.
- Research Tools : Utilized in studying biological pathways related to cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings allow the compound to bind to enzymes and proteins, potentially inhibiting their activity. This can disrupt various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituents such as benzylidene (CAS 371130-05-1) or benzoate (CAS 851944-12-2) groups significantly alter lipophilicity and electronic properties.
Yield Comparison :
Mechanistic Insights :
- The amide linkage in the target compound may facilitate binding to fungal cytochrome P450 enzymes, while ester groups modulate cellular uptake .
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Predicted to form intermolecular N–H···O and C–H···O bonds between the amide and ester groups, stabilizing a planar conformation .
- CAS 851944-12-2 : X-ray data (Baldaniya & Jotani, 2008) reveal intramolecular hydrogen bonds between the benzoate carbonyl and thiazolo N–H, reducing solubility in aqueous media .
Biological Activity
Ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolo-pyrimidine core which is essential for its biological activity. The presence of various functional groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that thiazole and pyrimidine derivatives exhibit significant anticancer properties. This compound has shown promising results in inhibiting the proliferation of cancer cells.
Case Studies:
- Cell Line Studies: In vitro studies demonstrated that compounds with similar structures have IC50 values ranging from 10 to 30 µM against various cancer cell lines such as HepG2 and A431. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
- Mechanistic Insights: Molecular dynamics simulations revealed that these compounds interact with key proteins involved in cancer cell survival, such as Bcl-2, through hydrophobic contacts and hydrogen bonding.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. This compound has been evaluated against various bacterial strains.
Research Findings:
- Antibacterial Tests: The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanism of Action: The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| Carbonyl Group | Enhances interaction with biological targets |
| Ethoxy Group | Increases solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate and its derivatives?
- Methodological Answer : A widely used approach involves cyclocondensation of 2-aminothiazole derivatives with tricarbonylmethane intermediates. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) was synthesized via condensation of 2-amino-2-thiazoline with a tricarbonylmethane derivative, followed by cyclization . Modifications to the thiazole or pyrimidine moieties can be achieved by substituting reactants (e.g., using aromatic aldehydes or substituted amines) . Key steps include solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and purification via crystallization.
Q. How is the spatial structure of this compound and its derivatives characterized experimentally?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal structures. For example, XRD analysis of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate revealed intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice . Complementary techniques include:
- IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- ¹H-NMR : To verify substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm) .
Q. What solvent systems are optimal for synthesizing and recrystallizing this compound?
- Methodological Answer : Ethanol is commonly used for initial reactions due to its polarity and ability to dissolve both thiazole and pyrimidine precursors . For recrystallization, mixed solvents (e.g., ethanol/water or DMF/ethanol) improve yield and purity by modulating solubility. Evidence from related compounds shows that DMF facilitates high-purity crystallization for derivatives with bulky substituents .
Advanced Research Questions
Q. How can the reactivity of the carboxamide group in this compound be exploited to design bioactive derivatives?
- Methodological Answer : The carboxamide moiety can undergo nucleophilic substitution or condensation reactions. For instance, reacting the ethyl carboxylate group with amines (e.g., hydrazine or aromatic amines) generates carboxamides, which enhance pharmacological activity . In a study on thiazolo[3,2-a]pyrimidine derivatives, replacing the ethyl ester with a carboxamide improved antimicrobial activity by 40% . Optimizing reaction conditions (e.g., pH 7–9, 60°C) minimizes side products.
Q. How do substituents on the thiazole or pyrimidine rings influence biological activity, and how can conflicting pharmacological data be resolved?
- Methodological Answer : Substituents like aryl groups or electron-withdrawing moieties (e.g., nitro or chloro) significantly modulate activity. For example, 2-fluorobenzylidene-substituted analogs showed enhanced anti-inflammatory activity due to improved π-π stacking with target proteins . Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from:
- Crystallographic polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic) alters bioavailability .
- Solubility differences : Hydrophobic substituents reduce aqueous solubility, skewing in vitro assays.
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with enzymes or receptors. For thiazolo[3,2-a]pyrimidine derivatives, docking into the ATP-binding pocket of kinases revealed hydrogen bonds between the carbonyl group and Lys33 residue . MD simulations (50 ns, CHARMM36 force field) further validate stability of ligand-receptor complexes.
Data Contradiction Analysis
Q. Why do some studies report poor yield in carboxamide synthesis despite optimized conditions?
- Analysis : Steric hindrance from bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) may impede amine nucleophilic attack . Evidence from ethyl 5-(4-chlorophenyl)-2-(methoxycarbonyl)methylene derivatives showed that yields dropped from 70% to 45% when using tert-butylamine instead of methylamine due to steric effects . Mitigation strategies include using smaller amines or introducing polar solvents (e.g., acetonitrile) to enhance reactivity.
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodology :
Core modifications : Synthesize derivatives with variations at the thiazole (position 2) and pyrimidine (position 5) rings .
Bioactivity assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using standardized protocols .
Data correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
